![molecular formula C16H16N4 B14564780 4-{[(1H-Benzimidazol-2-yl)imino]methyl}-N,N-dimethylaniline CAS No. 61820-62-0](/img/structure/B14564780.png)
4-{[(1H-Benzimidazol-2-yl)imino]methyl}-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1H-Benzimidazol-2-yl)imino]methyl}-N,N-dimethylaniline is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1H-Benzimidazol-2-yl)imino]methyl}-N,N-dimethylaniline typically involves the condensation of 2-aminobenzimidazole with N,N-dimethylaniline in the presence of a suitable aldehyde. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-{[(1H-Benzimidazol-2-yl)imino]methyl}-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
4-{[(1H-Benzimidazol-2-yl)imino]methyl}-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4-{[(1H-Benzimidazol-2-yl)imino]methyl}-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the polymerization of tubulin, leading to the disruption of microtubule formation and cell division . Additionally, it can interfere with the synthesis of nucleic acids and proteins, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Aminobenzimidazole: A precursor in the synthesis of various benzimidazole derivatives.
N,N-Dimethylaniline: A common starting material in organic synthesis.
Uniqueness
4-{[(1H-Benzimidazol-2-yl)imino]methyl}-N,N-dimethylaniline is unique due to its specific structural features, which confer distinct biological and chemical properties.
Properties
CAS No. |
61820-62-0 |
|---|---|
Molecular Formula |
C16H16N4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yliminomethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H16N4/c1-20(2)13-9-7-12(8-10-13)11-17-16-18-14-5-3-4-6-15(14)19-16/h3-11H,1-2H3,(H,18,19) |
InChI Key |
QXRDFKJJBNZOCY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 3-(2-methyl-2-azabicyclo[2.2.1]hept-4-yl)-](/img/structure/B14564701.png)
![[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]cyclohexane](/img/structure/B14564703.png)
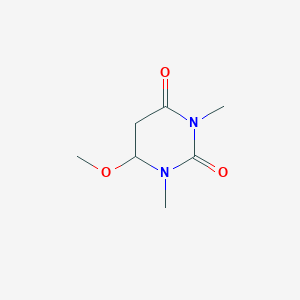
![1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole;nitric acid](/img/structure/B14564715.png)
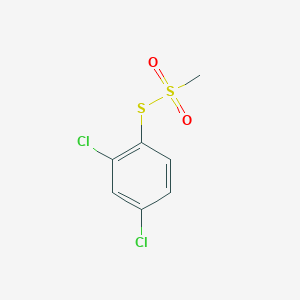
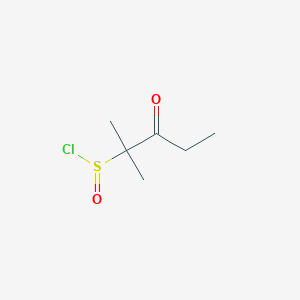
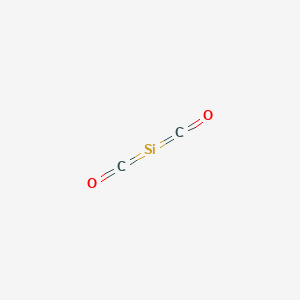
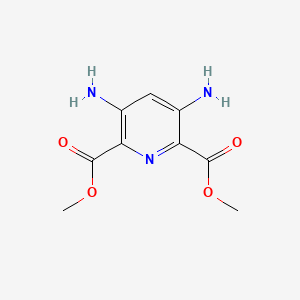
![2,2,2-Trifluoro-N-methyl-N-[2-(methylamino)ethyl]acetamide](/img/structure/B14564731.png)
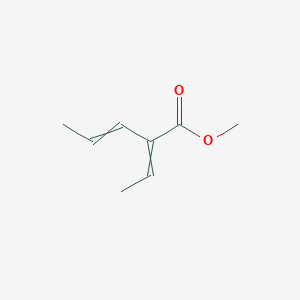

phosphaniumolate](/img/structure/B14564738.png)
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-methyl-3-propyl-](/img/structure/B14564752.png)

